

Trifluoroacetaldehyde: A Comprehensive Technical Guide to its Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trifluoroacetaldehyde*

Cat. No.: *B010831*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetaldehyde (fluoral), a fluorinated derivative of acetaldehyde, is a highly reactive and versatile building block in organic synthesis. Its unique properties, conferred by the strongly electron-withdrawing trifluoromethyl group, make it an invaluable reagent for the introduction of trifluoromethyl moieties into organic molecules. This technical guide provides an in-depth overview of the fundamental properties and diverse reactivity of **trifluoroacetaldehyde**, with a focus on its applications in medicinal chemistry and drug development.

Core Properties of Trifluoroacetaldehyde and its Hydrate

Trifluoroacetaldehyde is a gas at room temperature, which can make it challenging to handle. [1] Consequently, it is frequently used in the form of its stable hydrate or as its ethyl hemiacetal. [1] The physical and chemical properties of both anhydrous **trifluoroacetaldehyde** and its hydrate are summarized below for easy comparison.

Property	Trifluoroacetaldehyde (Anhydrous)	Trifluoroacetaldehyde Hydrate
Chemical Formula	CF ₃ CHO	CF ₃ CH(OH) ₂
Molecular Weight	98.02 g/mol [2]	116.04 g/mol [3]
Appearance	Gas[1]	Colorless crystals or liquid[1][4]
Boiling Point	-18 °C[1]	104-106 °C[1]
Melting Point	Not available	66 °C[1]
Density	Not available	1.44 g/mL at 20 °C
Solubility in water	Forms a hydrate[1]	Soluble
CAS Number	75-90-1[1]	421-53-4[1]

Reactivity Profile: A Highly Electrophilic Synthon

The potent electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon of **trifluoroacetaldehyde** highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1][5] This heightened reactivity is the cornerstone of its utility in synthetic chemistry.

Hydration and Hemiacetal Formation

Trifluoroacetaldehyde readily reacts with water to form a stable, crystalline hydrate, CF₃CH(OH)₂.[1] This hydrate is often the commercially available and utilized form of the reagent.[6] Similarly, in the presence of alcohols, it forms stable hemiacetals, such as the ethyl hemiacetal (1-ethoxy-2,2,2-trifluoroethanol), which is another common surrogate for the gaseous aldehyde.[1]

Polymerization

Upon storage, anhydrous **trifluoroacetaldehyde** has a tendency to polymerize, forming a waxy, white solid.[1] This polymer is soluble in diethyl ether and acetone but not in water or chlorinated solvents. The monomeric aldehyde can be regenerated by heating the polymer.[1]

Nucleophilic Additions

Trifluoroacetaldehyde reacts readily with a variety of nucleophiles. The general order of reactivity for common biological nucleophiles is SH > NH₂ > OH.[7] For instance, it reacts with L-cysteine to form stable thiazolidine derivatives.[7]

Nucleophilic Trifluoromethylation

A notable application of **trifluoroacetaldehyde** hydrate is as a source of the trifluoromethyl anion (CF₃⁻) for the nucleophilic trifluoromethylation of carbonyl compounds.[8][9] In the presence of a suitable base, the hydrate can be deprotonated, leading to the release of a CF₃⁻ equivalent, which can then add to other electrophiles.[8]

Wittig Reaction

Trifluoroacetaldehyde undergoes the Wittig reaction with phosphonium ylides to furnish trifluoromethyl-substituted alkenes.[10][11] This reaction provides a convenient one-step synthesis of α -trifluoromethyl alkenes, which are important structural motifs in medicinal chemistry.[10]

Reductive Amination

Trifluoroacetaldehyde and its hydrate are valuable reagents for the synthesis of trifluoroethylamino compounds via reductive amination.[4] This reaction involves the formation of an N,O-acetal intermediate, followed by reduction to yield the target amine.[4]

Experimental Protocols

Synthesis of Trifluoroacetaldehyde Hydrate via Reduction of Ethyl Trifluoroacetate

This protocol is based on a patented industrial process.[12][13]

Materials:

- Ethyl trifluoroacetate
- Sodium borohydride

- Water
- 2-Methoxyethyl ether

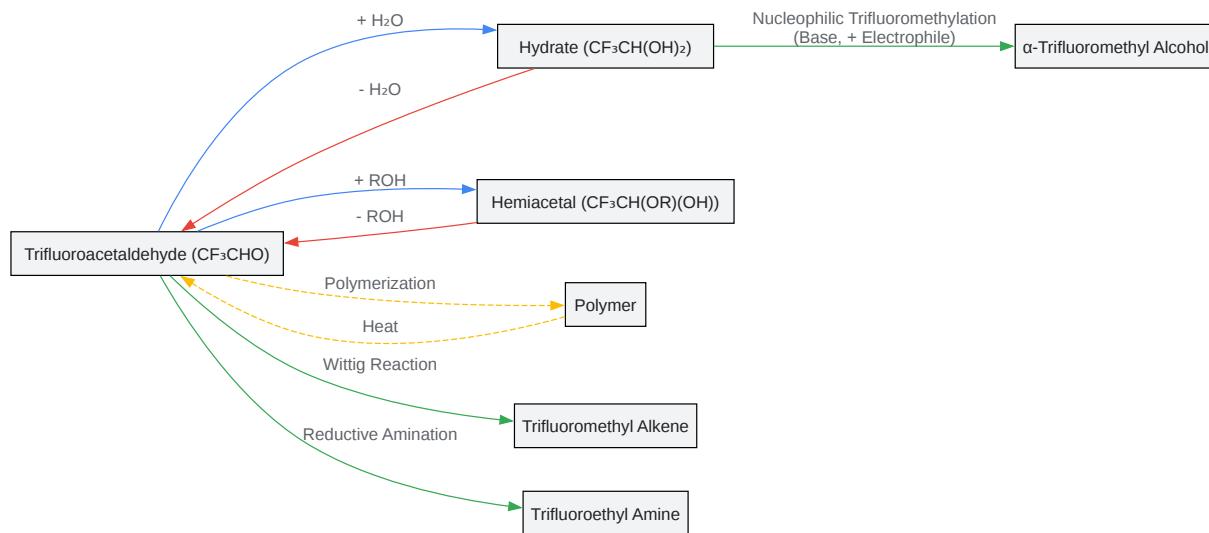
Procedure:

- A solution of ethyl trifluoroacetate in 2-methoxyethyl ether is prepared in a reaction vessel equipped with a stirrer and cooling system.
- The solution is cooled to below 0 °C.
- A solution of sodium borohydride in water is added slowly to the stirred solution of ethyl trifluoroacetate, maintaining the temperature below 0 °C.[13]
- After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[13]
- The progress of the reaction can be monitored by gas-liquid chromatography.[13]
- Upon completion, the **trifluoroacetaldehyde** hydrate can be isolated and purified using procedures analogous to those described in the literature.[12]

Microwave-Assisted Preparation of Anhydrous Trifluoroacetaldehyde

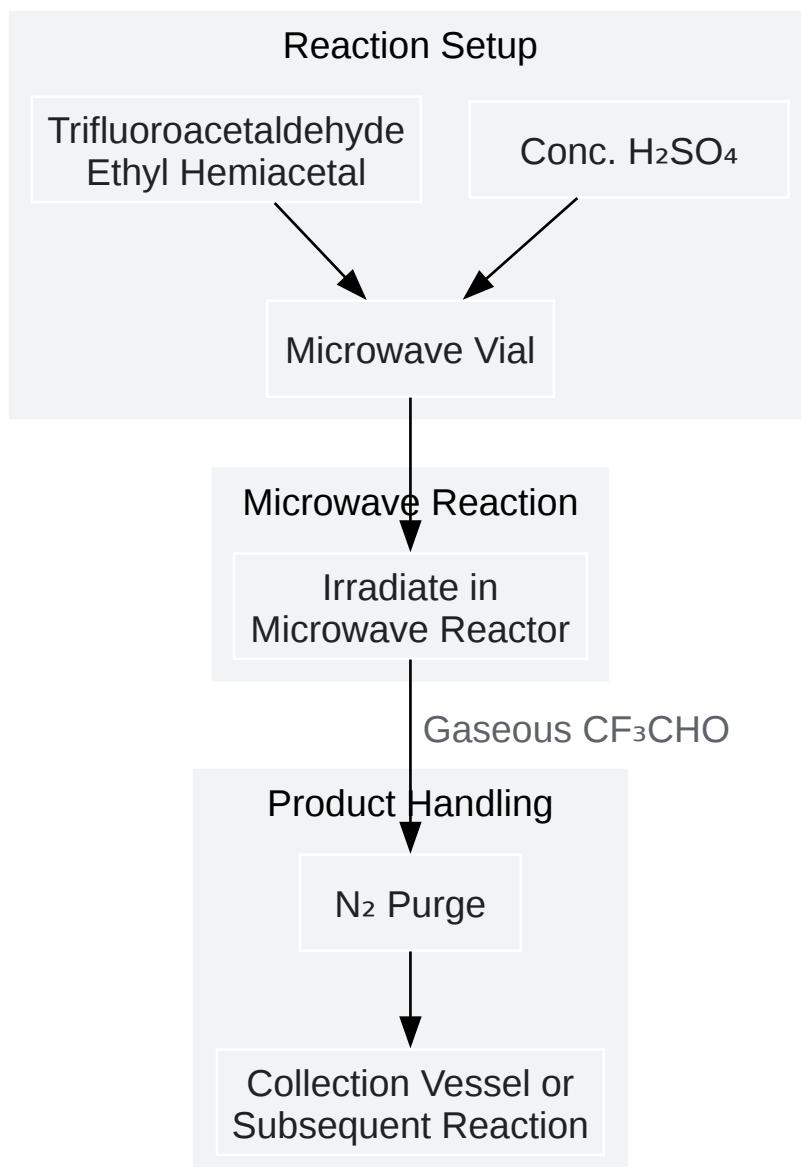
This method provides a rapid and efficient way to generate the anhydrous aldehyde from its ethyl hemiacetal.[14]

Materials:


- **Trifluoroacetaldehyde** ethyl hemiacetal (TFAE)
- Concentrated sulfuric acid (H_2SO_4)
- Nitrogen gas

Procedure:

- In a nitrogen-flushed microwave vial, add **trifluoroacetaldehyde** ethyl hemiacetal and concentrated sulfuric acid.[14]
- Seal the vial with a septum and place it in a focused microwave reactor.[14]
- The mixture is irradiated with continuous stirring, for example, at 100 °C for 5 minutes, followed by 150 °C for 5 minutes, to generate gaseous **trifluoroacetaldehyde**.[14]
- A continuous stream of dry nitrogen gas is passed through the system to carry the gaseous product to a collection vessel or directly into a subsequent reaction.[14]


Visualizing Reactivity and Workflows

Key Reactions of Trifluoroacetaldehyde

[Click to download full resolution via product page](#)

Caption: Key transformations of **trifluoroacetaldehyde**.

Experimental Workflow: Microwave-Assisted Generation

[Click to download full resolution via product page](#)

Caption: Workflow for anhydrous **trifluoroacetaldehyde** generation.

Applications in Drug Development

The incorporation of trifluoromethyl groups into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[\[15\]](#)

Trifluoroacetaldehyde serves as a key building block for introducing the trifluoromethyl-ethylamino and trifluoromethyl-hydroxyethyl moieties, which are present in numerous biologically active compounds. It has been utilized in the synthesis of GABAB activators and

inhibitors of human renin, highlighting its importance in the development of therapeutics for pain and cardiovascular diseases.[16] The synthesis of chiral α -substituted trifluoroethylamino compounds is another critical application, contributing to the development of stereospecific drug molecules.[4]

Safety and Handling

Trifluoroacetaldehyde and its hydrate are toxic and irritating to the skin, eyes, and respiratory system.[5][17] It is crucial to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves and safety goggles.[17] Emergency eyewash stations and safety showers should be readily accessible.[18] Due to its flammability, **trifluoroacetaldehyde** and its solutions should be kept away from ignition sources.[18] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluoral - Wikipedia [en.wikipedia.org]
- 2. Trifluoroacetaldehyde | C2HF₃O | CID 65564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluoracetaldehyde technical, 75 water 33953-86-5 [sigmaaldrich.com]
- 4. TRIFLUOROACETALDEHYDE HYDRATE | 421-53-4 [chemicalbook.com]
- 5. CAS 75-90-1: Trifluoroacetaldehyde | CymitQuimica [cymitquimica.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]

- 10. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 11. A Reverse Wittig Coupling with Trifluoroacetaldehyde: A Convenient...: Ingenta Connect [ingentaconnect.com]
- 12. Chemical process for the manufacture of trifluoroacetaldehyde - Patent 0516311 [data.epo.org]
- 13. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]
- 14. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbino.com]
- 16. TRIFLUOROACETALDEHYDE | 75-90-1 [chemicalbook.com]
- 17. pfaltzandbauer.com [pfaltzandbauer.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [Trifluoroacetaldehyde: A Comprehensive Technical Guide to its Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010831#trifluoroacetaldehyde-basic-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com